molecular formula C21H20N6O4S B2696572 3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895107-79-6

3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No. B2696572
CAS RN: 895107-79-6
M. Wt: 452.49
InChI Key: ZEACSXUDTSSWFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including methoxy groups (-OCH3), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a thiadiazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom). These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and thiadiazole rings would add rigidity to the structure, and the methoxy groups could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the methoxy groups might be susceptible to reactions like demethylation, and the triazole and thiadiazole rings might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : Research involves the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds serve as a foundation for developing new pharmacological agents (Abu‐Hashem et al., 2020).

  • Nematocidal Activity : Another study focuses on the design and synthesis of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing promising nematocidal activities against Bursaphelenchus xylophilus (Liu et al., 2022).

Anticancer Properties

  • Anticancer Activities : Some studies explore the synthesis and anticancer activities of compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones against various cancer cell lines. These compounds exhibit moderate to good inhibitory activity, highlighting their potential as anticancer agents (Kamal et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Compounds containing triazole and thiadiazole rings often exhibit biological activity, including antimicrobial, antiviral, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

3,5-dimethoxy-N-[3-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-6-5-7-15(10-14)29-2)19-22-21(32-25-19)23-20(28)13-8-16(30-3)11-17(9-13)31-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEACSXUDTSSWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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